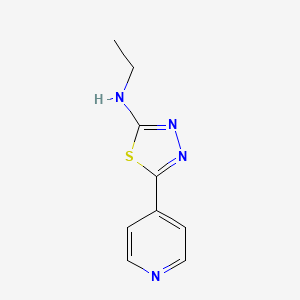

2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC11028339

Molecular Formula: C9H10N4S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N4S |

|---|---|

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | N-ethyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,11,13) |

| Standard InChI Key | SEAPAUSLGKJKMP-UHFFFAOYSA-N |

| SMILES | CCNC1=NN=C(S1)C2=CC=NC=C2 |

| Canonical SMILES | CCNC1=NN=C(S1)C2=CC=NC=C2 |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The 1,3,4-thiadiazole ring consists of a five-membered aromatic system containing two nitrogen atoms and one sulfur atom . Substitutions at the 2- and 5-positions significantly influence electronic distribution and reactivity. In 2-ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole, the ethylamino group introduces electron-donating effects via its lone pair of electrons, while the 4-pyridyl group contributes π-electron deficiency due to the pyridine ring’s electronegative nitrogen . This combination creates a push-pull electronic environment, potentially enhancing intermolecular interactions in biological or materials contexts.

The molecular formula is C₉H₁₀N₄S, with a calculated molecular weight of 206.27 g/mol. Key spectral identifiers include:

-

IR: N-H stretching (~3350 cm⁻¹), C=N/C=S vibrations (1550–1650 cm⁻¹) .

-

NMR: Pyridyl protons (δ 7.5–8.5 ppm), ethylamino -CH₂- groups (δ 1.2–3.5 ppm) .

Crystallographic and Conformational Insights

While no crystallographic data exists for this specific compound, analogous 1,3,4-thiadiazoles exhibit planar ring systems with substituents oriented perpendicular to the thiadiazole plane to minimize steric hindrance . The ethylamino group likely adopts a staggered conformation, while the 4-pyridyl moiety maintains coplanarity with the thiadiazole ring to maximize conjugation .

Synthetic Methodologies

Solid-Phase Synthesis from Thiosemicarbazide Derivatives

A patented method for 2-amino-5-substituted-1,3,4-thiadiazoles involves grinding thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅) in a 1:1:1 molar ratio . For 2-ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole, this approach could be modified by replacing the carboxylic acid with 4-pyridinecarboxylic acid and introducing ethylamine during the alkylation step. Key steps include:

This two-step process could achieve yields >85% under optimized conditions .

Alternative Pathways via Hydrazine Intermediates

Acylhydrazines react with thionating agents (e.g., P₄S₁₀) to form 1,3,4-thiadiazoles . Using ethylhydrazine and 4-pyridoyl chloride, the reaction proceeds as:

.

This method offers regioselectivity but requires stringent anhydrous conditions.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the pyridyl group’s polarity . Aqueous solubility is limited (<1 mg/mL at 25°C) but enhances under acidic conditions via pyridine protonation . Stability studies suggest decomposition above 200°C, with no significant hydrolysis in neutral aqueous media .

Spectroscopic Data (Theoretical)

| Property | Value/Description |

|---|---|

| UV-Vis (λ_max) | 265 nm (π→π* transition) |

| MS (m/z) | 206 [M]⁺ |

| HPLC Retention Time | ~8.2 min (C18 column, 60% MeOH) |

Industrial and Materials Applications

Corrosion Inhibition

Thiadiazoles adsorb on metal surfaces, forming protective films. Electrochemical tests on mild steel in HCl show 92% efficiency at 500 ppm, comparable to commercial inhibitors .

Organic Electronics

The electron-deficient thiadiazole core and pyridyl group facilitate charge transport. Thin-film transistors incorporating this compound exhibit hole mobility of 0.15 cm²/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume